(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a benzylidene group, and a phenylamino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzylidene group and the phenylamino group. Common reagents used in these reactions include thioamides, aldehydes, and halogenated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism property.
Diketene: Used in the synthesis of various organic compounds, similar to the thiazole ring in the target compound.
Uniqueness
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its thiazole ring and trifluoromethyl group contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H14ClF3N2O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14ClF3N2O2S/c1-2-9-28-14-6-3-12(4-7-14)10-17-18(27)26-19(29-17)25-16-8-5-13(21)11-15(16)20(22,23)24/h2-8,10-11H,1,9H2,(H,25,26,27)/b17-10- |
InChI Key |
BEVXQFDFLNCLDI-YVLHZVERSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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